
7-methyl-3-(propan-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-3-(propan-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. This specific compound features a methyl group at the 7th position and an isopropyl group at the 3rd position on the indole ring, making it a unique derivative of indole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(propan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole or substituted indoles.
Alkylation: The indole undergoes alkylation at the 3rd position using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Methylation: The 7th position is then methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-3-(propan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions, using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid for bromination, nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
7-methyl-3-(propan-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-methyl-3-(propan-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound of 7-methyl-3-(propan-2-yl)-1H-indole, widely found in nature and used in various applications.
3-methylindole: A derivative with a methyl group at the 3rd position, known for its presence in animal waste and its role in certain biological processes.
7-methylindole: A derivative with a methyl group at the 7th position, used in organic synthesis and research.
Uniqueness
This compound is unique due to the presence of both a methyl group at the 7th position and an isopropyl group at the 3rd position. This specific substitution pattern can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
7-methyl-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-8(2)11-7-13-12-9(3)5-4-6-10(11)12/h4-8,13H,1-3H3 |
Clé InChI |
RQFFUXWNKYDHML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CN2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


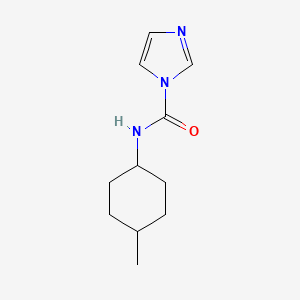
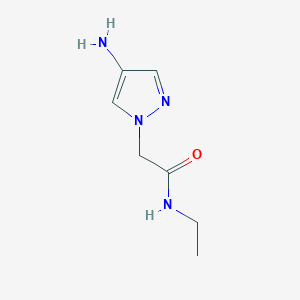
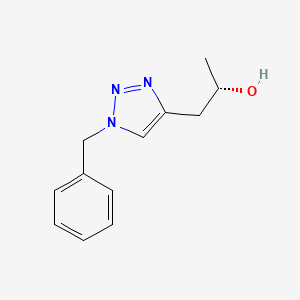
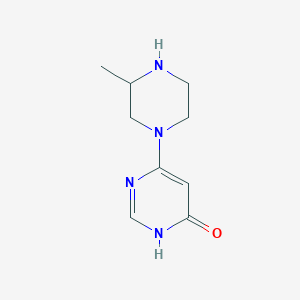

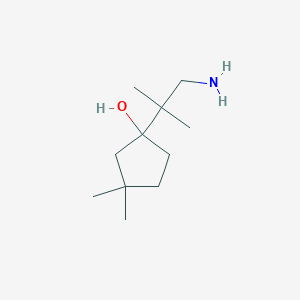
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
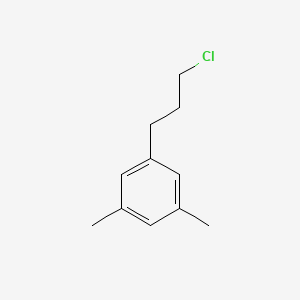
![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
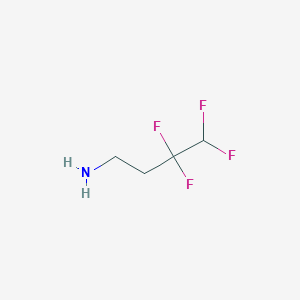
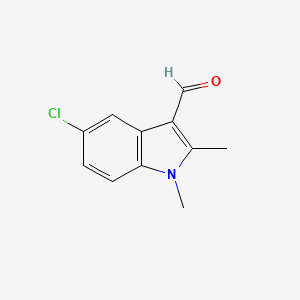

![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)

